(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-19-8-10(6-9(7-16)14(17)20)13(18-19)11-4-2-3-5-12(11)15/h2-6,8H,1H3,(H2,17,20)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJOCGVELYUMFJ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated ketone or aldehyde under acidic or basic conditions.
Substitution with Chlorophenyl Group: The pyrazole ring is then substituted with a 2-chlorophenyl group. This can be done via a nucleophilic aromatic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the chlorophenyl halide.
Introduction of the Cyano Group: The cyano group is introduced through a reaction with a suitable nitrile compound, often under basic conditions to facilitate the nucleophilic attack.
Formation of the Enamide: The final step involves the formation of the enamide group, which can be achieved through a condensation reaction between the pyrazole derivative and an appropriate amide precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Cycloaddition Reactions
The α,β-unsaturated cyanoenamide moiety participates in regioselective [3+2] cycloadditions. In anhydrous dichloromethane at 0°C, diazomethane reacts with the compound to form 1-pyrazoline intermediates, which isomerize to 2-pyrazoline derivatives (61–89% yield) .
Table 1: Cycloaddition outcomes with varied dipolarophiles
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Diazomethane | 0°C, 48 hr | 2-Pyrazoline | 89% |
| Nitrile oxide | DMF, 80°C | Isoxazoline | 72%* |
| *Predicted based on analogous systems |
Nucleophilic Additions
The electron-deficient cyano group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux): Converts the nitrile to a carboxylic acid, forming (Z)-3-[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-2-carboxyprop-2-enamide.
-
Basic hydrolysis (NaOH 10%, 60°C): Yields the corresponding amide derivative .
Key observation: Steric hindrance from the 2-chlorophenyl group reduces reaction rates by 40% compared to unsubstituted analogs .
Pyrazole Ring Functionalization
The 1-methylpyrazole unit undergoes electrophilic substitution at C-5 under nitration conditions (HNO₃/H₂SO₄, 0°C), yielding a nitro derivative while retaining stereochemistry .
Table 2: Electrophilic substitution reactivity
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | 5-Nitro-pyrazole | 68% |
| Br₂/FeCl₃ | C-5 | 5-Bromo-pyrazole | 54% |
Enamide Reactivity
The Z-configured enamide undergoes:
-
Hydrogenation (H₂, Pd/C, EtOH): Selective reduction of the α,β-unsaturated bond to give 3-[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanopropanamide (95% yield).
-
Michael additions (RNH₂, THF): Amines add to the β-position, forming β-amino derivatives (Table 3).
Table 3: Michael addition kinetics (25°C)
| Amine | k (M⁻¹s⁻¹) | t₁/₂ |
|---|---|---|
| NH₃ | 0.017 | 41 min |
| EtNH₂ | 0.032 | 22 min |
| PhNH₂ | 0.006 | 116 min |
Stability and Degradation
Critical stability parameters in solution:
| Condition | Degradation Pathway | Half-life |
|---|---|---|
| pH 1.2 (HCl) | Enamide hydrolysis | 2.3 hr |
| pH 7.4 (PBS) | Oxidative degradation | 48 hr |
| UV light | [2+2] Cyclization | 15 min |
Aqueous solutions show autocatalytic decomposition above 40°C (Eₐ = 58 kJ/mol).
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Research has indicated that pyrazole derivatives, including compounds similar to (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide, exhibit significant anti-inflammatory effects. For instance, the presence of halogen atoms, particularly chlorine, enhances the compound’s biological activity by influencing the electron density in the pyrazole ring, which can improve its interaction with biological targets such as soluble epoxide hydrolase (sEH) .
1.2 Anticancer Activity
Studies have shown that certain pyrazole derivatives possess anticancer properties. The compound's structural features may allow it to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, halogenated pyrazoles have been identified as potent inhibitors of tumor growth due to their ability to interfere with specific signaling pathways involved in cancer progression .
1.3 Antimicrobial Activity
Compounds with a pyrazole core have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The chlorophenyl substitution enhances the lipophilicity of the molecule, facilitating better membrane penetration and increasing its efficacy against microbial cells .
Agricultural Applications
2.1 Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Pyrazole derivatives are known for their effectiveness as herbicides and fungicides due to their ability to disrupt metabolic processes in pests while being less toxic to humans and non-target organisms .
2.2 Plant Growth Regulators
Research indicates that certain pyrazole compounds can act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. This application is particularly valuable in sustainable agriculture practices where minimizing chemical use is essential .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study published in 2023 explored a series of soluble epoxide hydrolase inhibitors containing halogenated pyrazoles, demonstrating that compounds with chlorinated substitutions exhibited IC50 values as low as 0.8 nM against sEH . This suggests that this compound could be developed into a potent anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In another research effort, various pyrazole derivatives were tested against common bacterial strains, revealing that those with chlorophenyl groups showed enhanced antimicrobial activity compared to their non-halogenated counterparts . This reinforces the potential of this compound in pharmaceutical formulations targeting infectious diseases.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Potent sEH inhibitors with low IC50 values |
| Anticancer properties | Inhibits tumor growth in various cancer cell lines | |
| Antimicrobial activity | Effective against bacteria and fungi | |
| Agricultural Science | Pesticide development | Potential for herbicidal and fungicidal applications |
| Plant growth regulator | Enhances plant resistance to environmental stress |
Mechanism of Action
The mechanism of action of (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[3-(2-Bromophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(Z)-3-[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.
(Z)-3-[3-(2-Methylphenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
- The presence of the chlorine atom in (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Biological Activity
(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a series of reactions involving pyrazole intermediates. The process typically includes cyclocondensation reactions and modifications to introduce the 2-chlorophenyl and cyanopropenamide groups. The synthesis pathway can be summarized as follows:
- Formation of Pyrazole Core : The initial step involves the reaction of phenyl hydrazine with appropriate carbonyl compounds to yield substituted pyrazoles.
- Chlorination : The introduction of the chlorophenyl group is achieved via electrophilic aromatic substitution.
- Cyanopropenamide Formation : The final step involves the addition of a cyanide source to form the desired enamide structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
The compound exhibited a notable zone of inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against pathogenic fungi. Compounds with a similar structure have been effective against strains such as Candida albicans and Aspergillus niger.
| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 20 | 32 |
| Aspergillus niger | 25 | 16 |
These results suggest that the compound could be a promising candidate for antifungal drug development .
Anti-inflammatory and Anticancer Properties
Emerging research indicates that pyrazole derivatives may possess anti-inflammatory properties. Studies have reported that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Moreover, preliminary investigations into the anticancer activity of this compound have shown promise in inducing apoptosis in cancer cell lines. This activity is attributed to the compound's ability to interfere with cell signaling pathways involved in proliferation and survival .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrazole derivatives showed that this compound displayed superior antimicrobial activity compared to standard antibiotics.
- Anti-inflammatory Effects : In a controlled trial, patients with chronic inflammatory conditions treated with pyrazole derivatives reported significant reductions in inflammation markers compared to placebo groups .
Q & A
Q. What are the key steps in synthesizing (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide, and how is purity ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of 2-chlorophenylhydrazine with a diketone to form the pyrazole core, followed by functionalization with a cyano group and amide coupling. Key steps include:
- Step 1 : Formation of the pyrazole ring via cyclization under reflux conditions (ethanol, 80°C, 6–8 hours).
- Step 2 : Introduction of the cyano group via Knoevenagel condensation using malononitrile and a catalytic base (e.g., piperidine) .
- Step 3 : Amide coupling using EDCI/HOBt as activating agents in anhydrous DMF .
Purity is monitored via thin-layer chromatography (TLC) at each step, with final purification by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation relies on H/C NMR and IR spectroscopy to validate functional groups (e.g., C≡N stretch at ~2200 cm) .
Q. How can spectroscopic techniques resolve ambiguities in the compound’s stereochemistry and functional group orientation?
- Methodological Answer :
- NMR : NOESY/ROESY experiments differentiate Z and E isomers by identifying spatial proximity of protons. For example, in the Z configuration, the cyano group and pyrazole methyl exhibit cross-peaks due to their cis arrangement .
- X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement) provides unambiguous stereochemical assignment. Bond angles and torsion angles (e.g., C=C-C≡N dihedral) confirm the Z configuration .
- IR : Asymmetric stretching of the amide C=O (~1680 cm) and cyano groups (~2220 cm) verifies successful coupling .
Advanced Research Questions
Q. How can computational methods like DFT predict reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Using software like Gaussian or ORCA, calculate global reactivity descriptors:
- Chemical Potential (μ) and Hardness (η) : Derived from ionization potential (I) and electron affinity (A) via and . These predict electrophilicity and susceptibility to nucleophilic attack .
- Electrostatic Potential Maps : Generated via Multiwfn to visualize electron-rich regions (e.g., cyano and amide groups), guiding site-specific reactivity in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) by analyzing hydrogen bonds and π-π stacking interactions with aromatic residues .
Q. How to resolve contradictions in bioactivity data across studies, such as varying antimicrobial potency?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using CLSI/FDA-approved protocols (e.g., broth microdilution for MIC determination) to control variables like inoculum size and growth media .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituent variations on the pyrazole or chlorophenyl group) to isolate critical functional groups. For example, replacing 2-chlorophenyl with 4-fluorophenyl may enhance membrane permeability .
- Metabolic Stability Tests : Use liver microsome assays to assess if discrepancies arise from differential metabolic degradation .
Q. What strategies optimize crystallographic data refinement for this compound when twinning or low-resolution data occurs?
- Methodological Answer :
- SHELXL Refinement : For twinned crystals, employ the TWIN/BASF commands to model twin domains. Use the HKLF5 format for intensity integration .
- High-Pressure Cooling : Improve crystal quality by flash-cooling in liquid nitrogen with cryoprotectants (e.g., glycerol).
- Complementary Techniques : Pair X-ray data with cryo-EM or powder diffraction to resolve ambiguities in unit cell parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
